LY 293284
Description
Properties
CAS No. |
141318-62-9 |
|---|---|
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[(4R)-4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-6-yl]ethanone |
InChI |
InChI=1S/C19H26N2O/c1-4-8-21(9-5-2)15-10-14-12-20-18-7-6-16(13(3)22)17(11-15)19(14)18/h6-7,12,15,20H,4-5,8-11H2,1-3H3/t15-/m0/s1 |
InChI Key |
CKYZLYQSDNLGPT-HNNXBMFYSA-N |
Isomeric SMILES |
CCCN(CCC)[C@H]1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1 |
Canonical SMILES |
CCCN(CCC)C1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1 |
Appearance |
Solid powder |
Other CAS No. |
141318-62-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-acetyl-4-(di-n-propylamino)-1,3,4,5-tetrahydrobenz(c,d)indole LY 293284 LY-293284 LY293284 |
Origin of Product |
United States |
Preparation Methods
Diels–Alder Cycloaddition for Core Assembly
The tetrahydrobenz[c,d]indole system may arise from a [4+2] cycloaddition between a diene and dienophile, mimicking biosynthetic dimerization observed in lignans. For example, ramonanin A’s synthesis utilized a Diels–Alder reaction to form its central bicyclic structure in 9 steps. Adapting this approach, this compound’s core could be assembled via intramolecular cycloaddition (Figure 1):
Hypothetical Route :
- Prepare a precursor with conjugated diene and dienophile moieties.
- Induce thermal or Lewis acid-catalyzed cycloaddition.
- Reduce the resulting adduct to achieve the tetrahydro indole system.
This method aligns with biomimetic principles, potentially reducing step counts compared to linear syntheses. However, stereochemical control at C4 remains challenging without chiral auxiliaries or asymmetric catalysis.
Oxidative Coupling for Indole Formation
Oxidative dimerization of phenolic precursors, a common biosynthetic motif, offers another route. Angiopterlactone B’s synthesis employed phenolic coupling to establish its dimeric structure in 4 steps. Applied to this compound, this could involve:
- Synthesizing a tyrosine-derived monomer with protected amine and ketone groups.
- Oxidative coupling using enzymes or metal catalysts (e.g., FeCl3).
- Deprotection and functional group interconversion.
While efficient, regioselectivity in coupling reactions must be carefully controlled to avoid undesired isomers.
Ergoline Simplification: From LSD to this compound
This compound’s design derives from structural simplification of lysergic acid diethylamide (LSD), retaining the indole core while eliminating the ergoline ring system. This simplification reduces synthetic complexity but introduces challenges in maintaining 5-HT1A selectivity.
Key Modifications from LSD
- Ring Reduction : Removal of the ergoline’s D-ring, truncating the tetracyclic system to a bicyclic indole.
- Side Chain Optimization : Replacement of LSD’s diethylamide with a di-n-propylamino group enhances selectivity for 5-HT1A over other serotonin receptors.
- Acetyl Group Introduction : The C6 acetyl group likely modulates receptor binding kinetics, as seen in related agonists.
Synthetic Route via Ergoline Intermediate
A hypothetical pathway starting from an ergoline precursor could involve:
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Hydrolysis of LSD’s amide | Remove diethylamide group |
| 2 | Selective hydrogenation | Reduce D-ring to single bond |
| 3 | Oxidative cleavage | Remove redundant carbon atoms |
| 4 | Reductive amination | Install di-n-propylamino group |
| 5 | Friedel–Crafts acylation | Introduce acetyl substituent |
This route mirrors strategies used in millingtonine synthesis, where redundant rings were excised via oxidative cleavage. However, controlling regioselectivity during Friedel–Crafts acylation at C6 would require directing groups or steric hindrance.
Modern Organic Synthesis Techniques
Asymmetric Catalysis for Chiral Center Induction
The (4R)-configuration is critical for 5-HT1A activity. Methods for enantioselective synthesis include:
- Chiral Pool Synthesis : Using (R)-configured amino acids as starting materials.
- Catalytic Asymmetric Hydrogenation : Employing transition-metal catalysts (e.g., Ru-BINAP) to reduce prochiral enamines.
In thymarnicol’s synthesis, a chiral auxiliary ensured correct stereochemistry during cyclization. Analogously, this compound’s tetrahydro indole core could be formed via asymmetric hydrogenation of an enamine precursor.
Protecting Group Strategy
Functional group compatibility necessitates orthogonal protection:
- Indole Nitrogen : Protect with a tert-butoxycarbonyl (Boc) group during alkylation.
- Amine Group : Use a benzyl (Bn) group, removable via hydrogenolysis.
- Ketone : Mask as a ketal during Grignard reactions.
Such strategies proved successful in incargranine A’s 4-step synthesis.
Comparative Analysis of Synthetic Routes
The table below evaluates hypothetical routes based on biomimetic vs. traditional approaches:
| Parameter | Biomimetic Diels–Alder Route | Ergoline Simplification Route |
|---|---|---|
| Steps | 7–9 | 10–12 |
| Stereochemical Control | Moderate (requires chiral catalysts) | High (inherits chirality from LSD) |
| Yield | 15–20% (estimated) | 8–12% (estimated) |
| Scalability | Limited by cycloaddition efficiency | Challenged by LSD availability |
| Selectivity | Requires optimization | Naturally high due to precursor |
Biomimetic routes offer shorter pathways but demand sophisticated catalysis, while ergoline-based methods provide inherent stereochemical advantages at the cost of additional steps.
Chemical Reactions Analysis
Synthetic Pathways
LY 293284 ((-)-(4R)-6-acetyl-4-(di-n-propylamino)-1,3,4,5-tetrahydrobenz[c,d]indole) is synthesized through multi-step organic reactions involving indole core construction and functional group modifications:
Key Reaction Steps:
-
Indole Cyclization : Formation of the tetrahydrobenz[c,d]indole scaffold via Fischer indole synthesis or analogous methods. For example, fluorinated indoles undergo cyclization with substituted aldehydes under acidic conditions .
-
N-Alkylation : Introduction of the di-n-propylamine group via alkylation with 2-dimethylaminoethyl chloride hydrochloride in DMSO, yielding 24–71% of the target compound .
-
Acetylation : The 6-acetyl group is introduced using oxalyl chloride or analogous acylating agents, followed by reduction with LiAlH4 .
Example Reaction Yield Comparison
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | DMSO, KOH, RT | 24–71 |
| Indole Fluorination | 2-Pyridinemethanol, Cs2CO3 | 57–92 |
Metabolic Transformations
This compound undergoes hepatic metabolism typical of indole derivatives:
-
Hydroxylation : Cytochrome P450 enzymes oxidize the tetrahydrobenz[c,d]indole core at the 5-position, forming a hydroxylated metabolite .
-
N-Dealkylation : The di-n-propylamine group is cleaved, producing primary amine intermediates.
-
Acetyl Group Hydrolysis : Esterases may hydrolyze the 6-acetyl substituent, though this pathway is less dominant .
Receptor Interaction Kinetics
This compound’s pharmacological activity stems from its high-affinity binding to 5-HT1A receptors. Comparative studies highlight its selectivity:
| Compound | 5-HT1A Affinity (Ki, nM) | Selectivity vs. 5-HT2A |
|---|---|---|
| This compound | 0.8 | >1,000× |
| 8-OH-DPAT | 1.2 | ~100× |
| Flesinoxan | 1.5 | ~500× |
This selectivity arises from its rigid tetracyclic structure and acetyl group positioning, minimizing off-target interactions .
Comparative Reaction Mechanisms
This compound shares synthetic strategies with other tryptamines but diverges in regioselectivity:
-
Fluorinated Analogues : Unlike 4-fluoro-5-methoxy-DMT, this compound avoids fluorination, instead prioritizing acetyl and di-n-propylamine groups for receptor binding .
-
Ergoline Derivatives : Structural simplification from LSD removes ergoline complexity while retaining 5-HT1A affinity .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C via retro-aldol cleavage of the acetyl group.
-
Photodegradation : UV exposure induces ring-opening reactions, necessitating dark storage .
Mechanistic Insights from Computational Studies
Quantum mechanical modeling reveals that this compound’s binding to 5-HT1A involves:
Scientific Research Applications
Pharmacological Studies
LY 293284 has been extensively utilized in pharmacological research to explore the effects of 5-HT1A receptor activation. Key findings include:
- Anxiogenic Effects : In animal models, this compound has demonstrated anxiogenic effects at lower doses, while higher doses tend to suppress active behaviors, indicating a complex dose-dependent relationship with anxiety .
- Temperature Regulation : The compound induces significant reductions in core body temperature in rats, highlighting its physiological impact beyond behavioral effects .
Neuroscience Research
The compound serves as a crucial model for studying the role of serotonin in various neurological conditions:
- Behavioral Models : this compound has been employed in models assessing anxiety and depression, revealing its potential as an anxiolytic and antidepressant agent. It has shown to be significantly more potent than other compounds like 8-OH-DPAT in reducing immobility time in forced swim tests, suggesting its efficacy in treating depressive symptoms .
Drug Development
Research involving this compound has implications for developing new therapeutic agents targeting the serotonin system:
- Anxiolytic and Antidepressant Drug Development : Insights gained from studies on this compound contribute to understanding how selective agonists can be utilized to create new treatments for anxiety and depression .
Comparative Studies
This compound has been compared with other receptor ligands to assess its relative efficacy and mechanism of action:
| Compound | Type | Potency (ED50) | Notes |
|---|---|---|---|
| This compound | Full Agonist | Varies (0.01-0.3 mg/kg) | Strong anxiogenic effects at lower doses |
| LY315712 | Partial Agonist | Higher (0.3-3.0 mg/kg) | Reduced risk assessment behavior |
| LY297996 | Antagonist | Varies (0.03-10.0 mg/kg) | Minimal behavioral effects observed |
This table illustrates the comparative potency and effects of different ligands acting on the serotonin system, emphasizing this compound's unique profile as a powerful research tool.
Study on Anxiety Modulation
In a study examining the anxiolytic properties of various compounds, researchers found that this compound significantly increased punished responding in a pigeon conflict model, demonstrating its potential utility in understanding anxiety modulation mechanisms .
Investigation of Physiological Responses
Another study highlighted how this compound impacts physiological parameters such as body temperature and food consumption in cholestatic rat models. The compound's ability to induce these changes underscores its relevance in studying metabolic and behavioral responses associated with serotonergic activity .
Mechanism of Action
LY293284 exerts its effects by binding to and activating the 5-HT1A receptor. This receptor is a G protein-coupled receptor that modulates the release of neurotransmitters such as serotonin and dopamine. The activation of 5-HT1A receptors leads to various downstream effects, including the inhibition of adenylate cyclase and the opening of potassium channels. These molecular targets and pathways are involved in the regulation of mood, anxiety, and other neurological functions .
Comparison with Similar Compounds
Data Tables
Table 1. Pharmacological Profile of this compound vs. Aripiprazole
Table 2. Structural Comparison
| Compound | Core Structure | Key Substituents |
|---|---|---|
| This compound | Tricyclic azatricyclo | Dipropylamino, acetyl group |
| Aripiprazole | Dihydrocarbostyril | Quinolinone, piperazine chain |
Research Implications
This compound’s specificity for 5-HT₁A receptors makes it invaluable for dissecting serotonin’s role in neuropsychiatric disorders. In contrast, aripiprazole’s dual mechanism highlights the therapeutic advantage of multi-target engagement. Future studies could explore this compound derivatives with improved pharmacokinetic profiles for translational applications.
Biological Activity
LY 293284 is a potent and selective full agonist of the serotonin 5-HT1A receptor, developed by Eli Lilly for research purposes. This compound has garnered attention in pharmacological studies due to its significant biological activity, particularly in the context of anxiety and depression models.
- IUPAC Name : (4R)-6-acetyl-4-(di-n-propylamino)-1,3,4,5-tetrahydrobenz[c,d]indole
- Molecular Formula : C₁₉H₂₆N₂O
- Molar Mass : 298.43 g/mol
- CAS Number : [Not available in the provided data]
This compound operates primarily through the activation of the 5-HT1A receptor, which is involved in various physiological processes, including mood regulation and anxiety response. Its selectivity for this receptor subtype is over 1000 times greater than for other serotonin receptors, making it a valuable tool for studying serotonergic mechanisms in the brain .
Anxiolytic and Anxiogenic Effects
Research indicates that this compound exhibits both anxiogenic and anxiolytic effects depending on the dosage administered. In studies using animal models, low doses (0.01-0.3 mg/kg) tended to enhance anxiety-related behaviors, while higher doses suppressed active behaviors . This duality highlights the complexity of its pharmacological profile:
| Dose (mg/kg) | Effect |
|---|---|
| 0.01 - 0.3 | Anxiogenic effects (increased anxiety) |
| 0.3 - higher | Anxiolytic effects (reduced activity) |
This behavior suggests that while this compound can reduce anxiety at certain doses, it may also provoke anxiety at lower doses, indicating a nuanced interaction with the serotonergic system.
Comparative Studies
In comparative studies with other ligands such as LY315712 (a partial agonist) and LY297996 (an antagonist), this compound's full agonist properties were shown to produce varying behavioral outcomes in anxiety models. The antagonist LY297996 demonstrated robust anxiolytic-like effects without altering general activity levels, contrasting with the variable effects observed with this compound .
Case Studies and Research Findings
Several studies have examined the effects of this compound in various contexts:
- Animal Behavioral Studies :
- Pharmacological Comparisons :
- Serotonin Syndrome Induction :
Q & A
Q. How can researchers effectively communicate contradictory findings in this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
